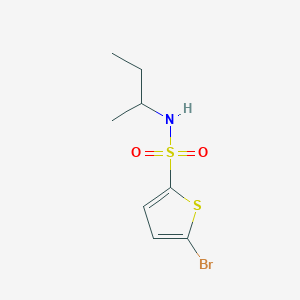![molecular formula C28H26N2O3S B296906 N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B296906.png)
N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor of several tyrosine kinases. It was initially developed as an anti-cancer drug and has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mécanisme D'action
N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006 exerts its anti-cancer effects by inhibiting the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. It also inhibits the activity of VEGFR-2 and PDGFR-β, which are crucial for angiogenesis and tumor growth. By targeting multiple signaling pathways, N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006 has a broad anti-tumor activity.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases. It also has a neuroprotective effect and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006 is its broad anti-tumor activity, which makes it a promising drug for the treatment of various types of cancers. It also has a relatively low toxicity profile compared to other anti-cancer drugs. However, its effectiveness may be limited by the development of resistance and the occurrence of adverse effects, such as hypertension, hand-foot skin reaction, and diarrhea.
Orientations Futures
There are several future directions for the research and development of N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006. One direction is to explore its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and psoriasis. Another direction is to investigate its neuroprotective effects in human clinical trials. Additionally, there is a need to develop more potent and selective inhibitors of the RAF/MEK/ERK signaling pathway to overcome the limitations of N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006.
Méthodes De Synthèse
The synthesis of N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006 involves several steps, including the condensation of 2-bromo-1,1'-biphenyl with 4-aminobenzoic acid, followed by the introduction of the methylsulfonyl and methylbenzyl groups. The final product is obtained through a coupling reaction with N-methyl-4-(1-oxopropyl)piperazine.
Applications De Recherche Scientifique
N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several tyrosine kinases, including RAF kinase, VEGFR-2, PDGFR-β, and c-KIT. These kinases play a crucial role in tumor growth and angiogenesis, making N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006 a promising drug for cancer therapy.
Propriétés
Formule moléculaire |
C28H26N2O3S |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C28H26N2O3S/c1-21-12-14-22(15-13-21)20-30(34(2,32)33)25-18-16-24(17-19-25)28(31)29-27-11-7-6-10-26(27)23-8-4-3-5-9-23/h3-19H,20H2,1-2H3,(H,29,31) |
Clé InChI |
NBZRYHVCTURQAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)S(=O)(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)

![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)

![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)
![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)